molecular formula C8H13NO5 B12802915 N-Butyryl-DL-aspartic acid CAS No. 1116-09-2

N-Butyryl-DL-aspartic acid

Katalognummer: B12802915
CAS-Nummer: 1116-09-2
Molekulargewicht: 203.19 g/mol
InChI-Schlüssel: AKENSLPCKUWJFX-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyryl-DL-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a butyryl group attached to the nitrogen atom of the aspartic acid molecule. The molecular formula of this compound is C8H13NO5, and it has a molecular weight of 203.19 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyryl-DL-aspartic acid can be achieved through various methods. One common approach involves the reaction of aspartic acid with butyric anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound after purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyryl-DL-aspartic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Butyryl-DL-aspartic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Butyryl-DL-aspartic acid involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist in various biochemical processes, influencing enzyme activity and receptor binding. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors involved in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Butyryl-DL-aspartic acid is unique due to its specific structure and functional properties. Its ability to participate in various chemical reactions and its wide range of applications in scientific research make it a valuable compound for further study and development .

Eigenschaften

CAS-Nummer

1116-09-2

Molekularformel

C8H13NO5

Molekulargewicht

203.19 g/mol

IUPAC-Name

(2S)-2-(butanoylamino)butanedioic acid

InChI

InChI=1S/C8H13NO5/c1-2-3-6(10)9-5(8(13)14)4-7(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1

InChI-Schlüssel

AKENSLPCKUWJFX-YFKPBYRVSA-N

Isomerische SMILES

CCCC(=O)N[C@@H](CC(=O)O)C(=O)O

Kanonische SMILES

CCCC(=O)NC(CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.